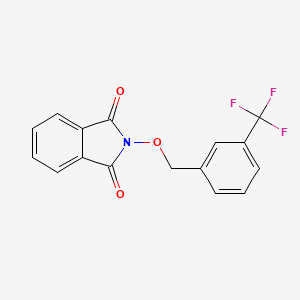

N-(3-trifluoromethylbenzyloxy)phthalimide

Overview

Description

N-(3-trifluoromethylbenzyloxy)phthalimide is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields. This compound features a phthalimide core with a 3-trifluoromethylbenzyloxy substituent, making it a valuable molecule for research and industrial applications.

Mechanism of Action

Target of Action

N-(3-trifluoromethylbenzyloxy)phthalimide, also known as 2-((3-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione, is a complex compound with potential therapeutic applications. Phthalimide derivatives have been reported to exhibit antineoplastic activities against cancer cells . They have also been reported to mimic gibberellin (GA) activity in various plants, acting as a selective agonist for the GA receptor GID1 .

Mode of Action

It’s known that phthalimide derivatives can induce changes in the cell cycle, causing arrest in the s phase . In the context of plant biology, N-substituted phthalimides like AC94377 have been reported to act as selective agonists for the GA receptor GID1 .

Biochemical Pathways

Phthalimide derivatives have been associated with alterations in cancer cell proliferation and cell cycle progression . In plants, they have been reported to regulate the GA signaling pathway .

Result of Action

Phthalimide derivatives have been reported to exhibit antiproliferative activity against various cancer cells, reducing the ability to form new clones and inducing necrosis and apoptosis . In the context of plant biology, N-substituted phthalimides like AC94377 have been reported to promote leaf sheath growth and suppress strigolactone exudates from roots .

Biochemical Analysis

Biochemical Properties

It’s possible that it interacts with certain enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-trifluoromethylbenzyloxy)phthalimide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not currently known .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, have not been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-trifluoromethylbenzyloxy)phthalimide typically involves the reaction of phthalic anhydride with 3-trifluoromethylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-trifluoromethylbenzyloxy)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.

Reduction: Reduction reactions can convert the phthalimide group to phthalamide or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted phthalimides, phthalamides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-trifluoromethylbenzyloxy)phthalimide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of agrochemicals, dyes, and polymers .

Comparison with Similar Compounds

Similar Compounds

- N-trifluoromethylthiophthalimide

- Phthalimido-thiazolidine-2-4-dione derivatives

- Bithiophene-phthalimide derivatives

Uniqueness

N-(3-trifluoromethylbenzyloxy)phthalimide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Biological Activity

N-(3-Trifluoromethylbenzyloxy)phthalimide is a compound belonging to the phthalimide family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Overview of Phthalimides

Phthalimides are characterized by their imide structure, which consists of a carbonyl group () bonded to nitrogen. This unique structure allows phthalimides to interact with various biological targets, leading to multiple pharmacological effects including anti-inflammatory, antimicrobial, anticancer, and analgesic properties .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phthalic anhydride with 3-trifluoromethylbenzyl alcohol in the presence of a suitable catalyst. The resulting compound can be purified through recrystallization or chromatography.

Anti-inflammatory Activity

Studies have shown that certain phthalimide derivatives exhibit potent anti-inflammatory activity. For example, compounds similar to this compound have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β .

Table 1: Anti-inflammatory Activity of Phthalimide Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| IIh | 8.7 | Inhibition of iNOS |

| This compound | TBD | TBD |

Antimicrobial Activity

Phthalimides have also demonstrated significant antimicrobial properties. Research indicates that derivatives possess minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics against resistant strains such as MRSA and VRE . The incorporation of different side chains enhances their antibacterial efficacy.

Table 2: Antimicrobial Efficacy of Phthalimide Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | MRSA | 16 |

| B | VRE | 32 |

| This compound | TBD |

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of phthalimide derivatives on various cancer cell lines, including HeLa and HepG2 cells. For instance, certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal fibroblast cells .

Table 3: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | Proliferation Inhibition (%) |

|---|---|---|

| C7 | HeLa | 36.33 |

| C8 | HeLa | 40.21 |

| H16 | HepG2 | 31.91 |

Case Studies

- Case Study on Anti-inflammatory Mechanism : A study demonstrated that a phthalimide derivative inhibited LPS-induced NO production in RAW264.7 cells by down-regulating iNOS expression and interfering with TLR4 signaling pathways .

- Antimicrobial Screening : Another research highlighted the effectiveness of a series of phthalimide derivatives against drug-resistant bacterial strains, showcasing their potential as new antibiotics .

- Anticancer Evaluation : A comprehensive evaluation involving molecular docking studies indicated that phthalimide derivatives could effectively target DNMT1 and VEGFR2 enzymes, suggesting a novel mechanism for anticancer activity .

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-16(18,19)11-5-3-4-10(8-11)9-23-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECCBZQSGCSEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321265 | |

| Record name | N-(3-trifluoromethylbenzyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30777-88-9 | |

| Record name | NSC372538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-trifluoromethylbenzyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.